Benzyl diethyldithiocarbamate

Catalog No.
S597989
CAS No.
3052-61-7
M.F
C12H17NS2
M. Wt
239.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl diethyldithiocarbamate

CAS Number

3052-61-7

Product Name

Benzyl diethyldithiocarbamate

IUPAC Name

benzyl N,N-diethylcarbamodithioate

Molecular Formula

C12H17NS2

Molecular Weight

239.4 g/mol

InChI

InChI=1S/C12H17NS2/c1-3-13(4-2)12(14)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

SNBMGLUIIGFNFE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SCC1=CC=CC=C1

Synonyms

benzyl N,N-diethyldithiocarbamate, benzyl-DEDTC

Canonical SMILES

CCN(CC)C(=S)SCC1=CC=CC=C1

The exact mass of the compound Benzyl diethyldithiocarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Proteomics Research

BDDC is commonly used in proteomics research, specifically for the isolation and enrichment of heavy metal-bound proteins. This technique relies on BDDC's ability to chelate (bind) with various heavy metals like copper, zinc, and nickel. When these metals are bound to proteins, BDDC can also bind to them, forming a complex that can be separated from other proteins using various chromatography techniques. This allows researchers to study the specific proteins that interact with these metals, providing insights into their function and potential roles in various biological processes. [Source: Santa Cruz Biotechnology - ]

Cancer Research

BDDC has been investigated for its potential anti-cancer properties. Studies have shown that it can exhibit various effects on cancer cells, including:

  • Inducing cell death (apoptosis) [Source: National Institutes of Health - ]
  • Inhibiting the growth and proliferation of cancer cells [Source: National Institutes of Health - ]
  • Modulating the expression of genes involved in cancer development [Source: National Institutes of Health - ]

Other Research Applications

BDDC is also being explored in other areas of research, such as:

  • Studying the role of metal ions in various biological processes [Source: ScienceDirect - ]
  • Investigating the effects of environmental exposures on human health [Source: National Institutes of Health - ]
  • Developing new methods for heavy metal removal from contaminated environments [Source: ResearchGate - ]

Benzyl diethyldithiocarbamate is an organosulfur compound with the molecular formula C₁₂H₁₇N₂S₂. It features a benzyl group attached to a diethyldithiocarbamate moiety, which consists of two ethyl groups and a dithiocarbamate functional group. This compound is notable for its versatility in

BDDC's primary mechanism of action in proteomic research involves its interaction with metal ions in proteins. As mentioned earlier, BDDC can chelate Zn²⁺ and Cu²⁺ ions, often displacing them from their binding sites within proteins. This displacement can have several effects:

  • Inhibition of protein activity: Many metalloproteins rely on metal ions for their catalytic activity. By removing these metal ions, BDDC can inactivate the proteins [].
  • Protein isolation and identification: BDDC can be used to specifically enrich for metalloproteins in a complex protein mixture. This enrichment allows for the easier identification and characterization of these proteins using techniques like mass spectrometry [].

BDDC is considered a hazardous material. It is reported to be harmful if swallowed, inhaled, or absorbed through the skin []. Here are some specific safety concerns:

  • Toxicity: BDDC exhibits moderate to high acute toxicity in animal models [].
  • Skin and eye irritant: BDDC can cause skin and eye irritation upon contact [].
, primarily involving radical polymerization. It acts as an iniferter, initiating polymerization processes under UV light or heat. For instance, it has been used to polymerize methyl acrylate and isoprene, demonstrating its utility in creating polymers with specific properties . Additionally, it can undergo reductive coupling reactions with sulfonyl chlorides, showcasing its reactivity and potential for functionalization .

Benzyl diethyldithiocarbamate can be synthesized through the reaction of benzyl chloride with sodium diethyldithiocarbamate in an absolute solvent. This method allows for the efficient formation of the compound while ensuring high purity levels. Alternative synthesis routes may involve variations in the reactants or conditions to optimize yield and purity .

The applications of benzyl diethyldithiocarbamate are diverse:

  • Polymer Chemistry: It serves as an iniferter for radical polymerization, enabling the synthesis of various polymers with tailored properties.
  • Coordination Chemistry: As a ligand, it can stabilize metal complexes, which are useful in catalysis and materials science.
  • Environmental Chemistry: Its ability to chelate heavy metals makes it a candidate for detoxification applications.

Interaction studies have highlighted the protective effects of benzyl diethyldithiocarbamate against metal ion toxicity. In particular, it has shown efficacy in mitigating the effects of lead exposure, which is critical for developing therapeutic agents aimed at reducing heavy metal toxicity . Further research is needed to explore its interactions with other biological systems and potential therapeutic uses.

Benzyl diethyldithiocarbamate shares structural and functional similarities with several other dithiocarbamate compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Attributes
Sodium diethyldithiocarbamateSodium salt formCommonly used for metal chelation
N-benzyl-N,N-diethylthioureaThiourea derivativeExhibits different biological activity
N,N-dimethyl dithiocarbamateDimethyl substitutionOften used as a pesticide
Benzyl thiolcarbamateContains a thiol groupDifferent reactivity profile

Benzyl diethyldithiocarbamate is unique due to its specific application as an iniferter in polymerization processes and its potential biological activities related to metal detoxification. Its structural configuration allows for distinct reactivity patterns compared to other similar compounds.

Benzyl diethyldithiocarbamate, with the molecular formula C12H17NS2 and a molecular weight of 239.4 g/mol, is a thiourea compound that has been extensively characterized using various spectroscopic techniques [1] [2]. This compound features a benzyl group attached to a diethyldithiocarbamate moiety, creating a structure with distinct spectroscopic properties that allow for comprehensive analysis and confirmation [3].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for the structural elucidation of benzyl diethyldithiocarbamate, providing detailed information about the molecular framework and electronic environment of individual atoms within the compound [4].

1H NMR Spectral Analysis

The proton NMR spectrum of benzyl diethyldithiocarbamate reveals characteristic signals that correspond to the various hydrogen environments within the molecule [5]. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm, representing the five protons of the phenyl ring [6].

The methylene protons of the benzyl group (-CH2-) adjacent to the sulfur atom produce a distinctive singlet at approximately δ 4.6 ppm [7] [9]. This downfield shift compared to typical alkyl methylene protons is attributed to the deshielding effect of the neighboring sulfur atom [8].

The diethyl portion of the molecule exhibits characteristic signals for the N-CH2- protons, which appear as a quartet at approximately δ 3.8-4.0 ppm due to coupling with the adjacent methyl protons [9]. The terminal methyl groups (-CH3) of the diethyl chains produce a triplet at approximately δ 1.2-1.3 ppm [6] [9].

Table 1: 1H NMR Chemical Shifts of Benzyl Diethyldithiocarbamate

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (C6H5-)7.2-7.4Multiplet5H
Benzyl methylene (-CH2-)4.6Singlet2H
N-CH2- protons3.8-4.0Quartet4H
-CH3 protons1.2-1.3Triplet6H

The integration ratios of these signals (5:2:4:6) provide confirmation of the proposed structure, aligning perfectly with the expected proton distribution in benzyl diethyldithiocarbamate [7] [9].

13C NMR Chemical Shifts and Structural Confirmation

Carbon-13 NMR spectroscopy offers valuable insights into the carbon skeleton of benzyl diethyldithiocarbamate, with each unique carbon environment producing a distinct signal [10]. The most characteristic feature in the 13C NMR spectrum is the dithiocarbamate carbon (C=S), which resonates at approximately δ 205-207 ppm due to the significant deshielding effect of the adjacent nitrogen and sulfur atoms [6] [17].

The aromatic carbons of the benzyl group produce signals in the range of δ 126-141 ppm, with the ipso carbon (directly attached to the methylene group) typically appearing at the highest chemical shift within this range [10] [24]. The benzyl methylene carbon (-CH2-) resonates at approximately δ 40-42 ppm, shifted downfield due to the deshielding effect of the adjacent sulfur atom [23] [24].

The N-CH2- carbons of the diethyl groups produce signals at approximately δ 46-49 ppm, while the terminal methyl carbons appear at approximately δ 11-13 ppm [23] [28].

Table 2: 13C NMR Chemical Shifts of Benzyl Diethyldithiocarbamate

Carbon EnvironmentChemical Shift (δ, ppm)
Dithiocarbamate carbon (C=S)205-207
Aromatic carbons126-141
Benzyl methylene carbon (-CH2-)40-42
N-CH2- carbons46-49
-CH3 carbons11-13

The chemical shift of the dithiocarbamate carbon (C=S) at approximately 205-207 ppm is particularly diagnostic for confirming the presence of the dithiocarbamate moiety in the structure [17] [23]. This downfield shift is characteristic of the NCS2 fragment and provides strong evidence for the proposed structure of benzyl diethyldithiocarbamate [23] [24].

Advanced NMR Techniques for Structural Elucidation

Beyond standard one-dimensional NMR experiments, advanced NMR techniques provide deeper insights into the structural features of benzyl diethyldithiocarbamate [25] [29]. Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) enable comprehensive mapping of the molecular connectivity [17] [25].

COSY experiments reveal correlations between coupled protons, allowing for the identification of adjacent hydrogen atoms within the molecule [25]. For benzyl diethyldithiocarbamate, COSY spectra show clear correlations between the N-CH2- protons and the terminal methyl protons of the diethyl chains, confirming their connectivity [25] [29].

HSQC experiments establish direct correlations between protons and their attached carbon atoms, enabling unambiguous assignment of carbon signals [25]. In the case of benzyl diethyldithiocarbamate, HSQC spectra confirm the assignments of the benzyl methylene, N-CH2-, and methyl carbon signals by correlating them with their respective proton signals [17] [29].

HMBC experiments detect long-range correlations between protons and carbons separated by multiple bonds, providing crucial information about the connectivity of quaternary carbons [25]. For benzyl diethyldithiocarbamate, HMBC spectra reveal correlations between the benzyl methylene protons and the dithiocarbamate carbon (C=S), confirming the attachment of the benzyl group to the sulfur atom of the dithiocarbamate moiety [25] [29].

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons within the molecule, although for benzyl diethyldithiocarbamate, this technique is less critical due to the relatively straightforward structure of the compound [29].

These advanced NMR techniques collectively provide a comprehensive structural elucidation of benzyl diethyldithiocarbamate, confirming the connectivity of all atoms within the molecule and validating the proposed structure [17] [25] [29].

Infrared Spectroscopy

Infrared (IR) spectroscopy serves as a valuable tool for identifying the functional groups present in benzyl diethyldithiocarbamate, providing complementary information to NMR spectroscopy for structural confirmation [11] [17].

Characteristic Functional Group Absorptions

The IR spectrum of benzyl diethyldithiocarbamate exhibits several characteristic absorption bands that correspond to specific functional groups within the molecule [11] [15]. The thioureide band, associated with the C-N stretching vibration of the dithiocarbamate group, appears as a strong absorption at approximately 1440-1470 cm-1 [6] [11]. This band is particularly diagnostic for dithiocarbamate compounds and provides strong evidence for the presence of the NCS2 moiety [6] [17].

The C=S stretching vibration of the dithiocarbamate group produces a characteristic absorption band in the range of 950-1000 cm-1, typically appearing at approximately 957-963 cm-1 [6] [15]. This band is useful for distinguishing between monodentate and bidentate coordination of dithiocarbamate ligands in metal complexes, although for the free ligand benzyl diethyldithiocarbamate, it primarily serves as confirmation of the dithiocarbamate structure [6].

The aromatic C-H stretching vibrations of the benzyl group produce absorption bands at approximately 3000-3100 cm-1, while the aliphatic C-H stretching vibrations of the diethyl chains appear at approximately 2900-3000 cm-1 [15] [16]. The aromatic C=C stretching vibrations produce multiple absorption bands in the range of 1450-1600 cm-1, overlapping with the thioureide band [15] [16].

Table 3: Characteristic IR Absorption Bands of Benzyl Diethyldithiocarbamate

Functional GroupAbsorption Band (cm-1)Intensity
Thioureide band (C-N)1440-1470Strong
C=S stretching950-1000Medium
Aromatic C-H stretching3000-3100Weak
Aliphatic C-H stretching2900-3000Medium
Aromatic C=C stretching1450-1600Medium

The absence of splitting in the C-S stretching bands supports the bidentate nature of the dithiocarbamate group, providing additional structural information about the electronic distribution within the molecule [6] [15].

Fingerprint Region Analysis

The fingerprint region of the IR spectrum, spanning approximately 1500-500 cm-1, contains a complex pattern of absorption bands that collectively serve as a unique identifier for benzyl diethyldithiocarbamate [19] [22]. This region includes numerous overlapping bands arising from various bending, wagging, and rocking vibrations of the molecule [19].

While individual assignments of all bands in the fingerprint region can be challenging due to their complexity, certain characteristic patterns can be identified [19] [22]. The C-S stretching vibrations produce absorption bands in the range of 600-700 cm-1, while the C-N-C bending vibrations appear at approximately 1200-1300 cm-1 [15] [19].

The benzyl group contributes several characteristic bands to the fingerprint region, including the out-of-plane C-H bending vibrations at approximately 700-750 cm-1 and the in-plane C-H bending vibrations at approximately 1000-1100 cm-1 [19] [22]. The C-C stretching vibrations of the aromatic ring produce multiple absorption bands in the range of 1400-1500 cm-1 [15] [19].

The fingerprint region of benzyl diethyldithiocarbamate is particularly valuable for distinguishing it from structurally similar compounds, such as other dithiocarbamate derivatives [19] [22]. Even compounds with identical functional groups can be differentiated based on their unique fingerprint patterns, making this region essential for definitive identification of the compound [19].

Comparative analysis of the fingerprint region with reference spectra of known samples provides a reliable method for confirming the identity of benzyl diethyldithiocarbamate, complementing the structural information obtained from functional group analysis [19] [22].

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight, elemental composition, and fragmentation behavior of benzyl diethyldithiocarbamate, serving as a powerful tool for structural confirmation and purity assessment [17] [26].

Fragmentation Patterns and Molecular Ion Characteristics

The mass spectrum of benzyl diethyldithiocarbamate typically exhibits a molecular ion peak at m/z 239, corresponding to the intact molecule (C12H17NS2) [1] [9]. This peak confirms the molecular weight of the compound and serves as the starting point for fragmentation pattern analysis [9] [26].

Upon electron impact ionization, benzyl diethyldithiocarbamate undergoes characteristic fragmentation, producing several diagnostic fragment ions [9] [26]. The benzyl group is often cleaved from the molecule, resulting in a fragment ion at m/z 91, corresponding to the tropylium ion (C7H7+) [9]. This fragment is highly stable due to resonance stabilization and is a common feature in the mass spectra of benzyl-containing compounds [26].

The diethyldithiocarbamate portion of the molecule produces fragment ions at m/z 148, corresponding to the loss of the benzyl group, and at m/z 116, corresponding to the loss of both the benzyl group and a sulfur atom [9] [26]. Further fragmentation of the diethyl chains produces fragment ions at m/z 88 and m/z 72, corresponding to sequential loss of ethyl groups [9].

Table 4: Characteristic Fragment Ions in the Mass Spectrum of Benzyl Diethyldithiocarbamate

m/zFragment IonCorresponding Fragment
239M+Molecular ion (C12H17NS2)
148M+ - C7H7Loss of benzyl group
116M+ - C7H7 - SLoss of benzyl group and sulfur
91C7H7+Tropylium ion
88M+ - C7H7 - C2H5Loss of benzyl and ethyl groups
72M+ - C7H7 - C2H5 - CH4Further fragmentation

The relative intensities of these fragment ions provide additional information about the stability of various structural components and can be used to distinguish benzyl diethyldithiocarbamate from structurally similar compounds [9] [26].

High-Resolution MS Applications

High-resolution mass spectrometry (HRMS) enables precise determination of the elemental composition of benzyl diethyldithiocarbamate and its fragment ions, providing additional confirmation of the proposed structure [17] [26]. The exact mass of benzyl diethyldithiocarbamate (calculated as 239.080242 for C12H17NS2) can be measured with high precision, allowing for unambiguous confirmation of the molecular formula [2] [26].

HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions, ensuring accurate identification of benzyl diethyldithiocarbamate [17] [26]. The isotopic pattern observed in high-resolution mass spectra provides additional confirmation of the presence of sulfur atoms in the molecule, as sulfur has a characteristic isotopic distribution [26].

Advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) enable detailed analysis of fragmentation pathways, providing deeper insights into the structural features of benzyl diethyldithiocarbamate [26]. In MS/MS experiments, selected ions are isolated and subjected to further fragmentation, allowing for the elucidation of complex fragmentation mechanisms and the identification of structural subunits [17] [26].

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry, enabling the analysis of benzyl diethyldithiocarbamate in complex mixtures [26]. This technique is particularly valuable for purity assessment and the detection of trace impurities or degradation products [17] [26].

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Benzyl diethyldithiocarbamate

Dates

Last modified: 08-15-2023

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